1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a purine ring, and a triazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of fluorine and chlorine atoms could also introduce interesting electronic effects that could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzyl group, the purine ring, and the triazine ring. These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could influence its polarity, solubility, and stability .Scientific Research Applications
Neurodegenerative Diseases
A study by Brunschweiger et al. (2014) on tricyclic xanthine derivatives, which share a core purine structure similar to the compound , found that these derivatives have the potential to act as multitarget drugs for neurodegenerative diseases. Specifically, they identified compounds with potent dual-target-directed A1/A2A adenosine receptor antagonists, with implications for treating symptoms and possibly modifying neurodegenerative diseases such as Parkinson's and Alzheimer's (Brunschweiger et al., 2014).
Cancer Chemotherapy
Research on dihydrofolate reductase inhibitors, like Baker's antifol (NSC 139105) and its insoluble form (NSC 113423), has been crucial in cancer chemotherapy. These inhibitors, studied by Camerman et al. (1978), demonstrate the potential of purine derivatives in inhibiting enzymes critical to cancer cell growth, thereby showing promise for use in cancer chemotherapy (Camerman et al., 1978).
Antiviral Activity
Kim et al. (1978) synthesized and tested a new class of purine analogs for their antiviral activity, highlighting the potential of purine derivatives in combating viral infections, including herpes and rhinovirus. This suggests that structurally related compounds could be explored for antiviral properties (Kim et al., 1978).
Antidepressant and Anxiolytic Properties
A study by Chłoń-Rzepa et al. (2013) on purine-2,6-dione derivatives has revealed their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, which could have implications for designing new antidepressant and anxiolytic drugs. This indicates the versatility of purine derivatives in addressing various aspects of mental health (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
The synthesis of triazino and triazolo[4,3-e]purine derivatives, as discussed by Ashour et al. (2012), revealed compounds with significant antimicrobial activities, including against bacteria such as Pseudomonas aeruginosa and Proteus vulgaris. This suggests the application of purine derivatives in developing new antimicrobial agents (Ashour et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with a triazine or tetrazine ring, like “1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione”, often interact with various biological targets. These could include enzymes, receptors, or ion channels, depending on the specific functional groups present in the compound .
Mode of Action
The interaction of the compound with its target often involves the formation of a complex, which can inhibit the function of the target, alter its conformation, or modulate its activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that pathway, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(13-7-4-3-5-8-13)26-30(21(29)25-19)11-14-15(23)9-6-10-16(14)24/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMCPXYASURSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.